Carpropamid

Overview

Description

Carpropamid is a cyclopropylcarboxamide fungicide primarily used in agriculture to control rice blast disease caused by the fungus Pyricularia oryzae. It was the first commercial fungicide from the scytalone dehydratase inhibitors of melanin biosynthesis group (MBI-D) and has been widely used in Japan since 1998 . This compound is known for its systemic action and long-lasting properties, making it effective in protecting rice plants from the seedling stage up to panicle formation .

Mechanism of Action

Target of Action

Carpropamid, a systemic rice fungicide, primarily targets the enzyme Scytalone Dehydratase . This enzyme plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Pyricularia oryzae .

Mode of Action

This compound acts as a tight-binding competitive inhibitor of Scytalone Dehydratase . It binds to the enzyme, preventing it from catalyzing the dehydration reactions in the melanin biosynthesis pathway . This inhibition disrupts the production of melanin, a compound essential for the virulence of the rice blast fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting Scytalone Dehydratase, this compound blocks the conversion of Scytalone to 1,3,8-Trihydroxynaphthalene and Vermelone to 1,8-Dihydroxynaphthalene . This disruption prevents the formation of melanin, impairing the fungus’s ability to infect rice plants .

Result of Action

The inhibition of melanin production by this compound results in a decrease in the virulence of the rice blast fungus . This leads to a reduction in the severity of rice blast disease, protecting the rice plants from significant damage .

Action Environment

It shows a moderate level of toxicity to birds, fish, and earthworms . This suggests that environmental factors and the enhancement of host defense responses may contribute to the residual efficacy of this compound .

Biochemical Analysis

Biochemical Properties

This interaction is characterized by the inhibition of the enzyme’s activity, which is a crucial part of the melanin biosynthesis pathway in the rice blast fungus . The inhibition of the enzyme by Carpropamid is more than 200-fold reduced in comparison with that of the wild-type .

Cellular Effects

This compound exerts its effects on the cells of the rice blast fungus by inhibiting the activity of the scytalone dehydratase enzyme . This inhibition disrupts the normal function of the cells, leading to a reduction in the disease’s progression .

Molecular Mechanism

This compound acts as a tight-binding competitive inhibitor of the scytalone dehydratase enzyme . This means that it competes with the enzyme’s natural substrate for the active site, thereby reducing the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of this compound on the rice blast fungus have been studied extensively in laboratory settings . Over time, it has been observed that the compound retains a significant level of enzymatic activity, indicating its stability .

Metabolic Pathways

This compound is involved in the melanin biosynthesis pathway in the rice blast fungus . It interacts with the scytalone dehydratase enzyme, leading to a disruption in the normal flow of this metabolic pathway .

Preparation Methods

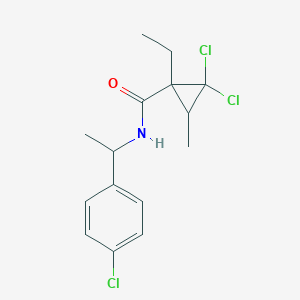

Carpropamid can be synthesized through the formal condensation of the carboxy group of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid with the amino group of 1-(4-chlorophenyl)ethylamine . The reaction typically involves the use of a suitable condensing agent under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Carpropamid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carpropamid has several scientific research applications, including:

Comparison with Similar Compounds

Carpropamid is unique among fungicides due to its specific inhibition of scytalone dehydratase in the melanin biosynthesis pathway. Similar compounds include:

Diclocymet: Another scytalone dehydratase inhibitor used as a fungicide.

Fenoxanil: A fungicide with a similar mode of action, launched shortly after this compound.

This compound’s uniqueness lies in its long-lasting systemic action and its effectiveness in controlling rice blast disease with a single application .

Biological Activity

Carpropamid, a systemic fungicide primarily used in rice cultivation, has garnered attention due to its unique biological activity, particularly its ability to inhibit melanin biosynthesis in fungal pathogens. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

- Chemical Structure : this compound (chemical formula: C15H18Cl3NO) is characterized by its amide structure and is classified as a melanin-inhibiting fungicide. It is not highly soluble in water and exhibits low volatility, making it suitable for agricultural applications where persistence in the environment is a consideration .

- Mechanism of Action : The primary mechanism through which this compound exerts its antifungal effects is by inhibiting melanin biosynthesis in the appressoria of the rice blast fungus Magnaporthe grisea. This inhibition disrupts the pathogen's ability to penetrate plant tissues, thereby reducing disease incidence .

Inhibition of Fungal Pathogens

This compound has been shown to effectively control rice blast disease caused by Magnaporthe grisea. Key studies indicate that:

- Melanin Biosynthesis Inhibition : Research demonstrates that this compound significantly inhibits the production of scytalone, a precursor in melanin biosynthesis. This action impairs the fungus's ability to form appressoria, structures essential for penetration into host tissues .

- Induction of Systemic Acquired Resistance (SAR) : In addition to its fungicidal properties, this compound also acts as an inducer of systemic acquired resistance in rice plants. This dual action enhances plant defense mechanisms against various pathogens beyond just those affected directly by the fungicide .

| Biological Activity | Effect | Reference |

|---|---|---|

| Melanin Inhibition | Disruption of fungal penetration | |

| SAR Induction | Enhanced plant defenses |

Toxicity Profile

While this compound is considered low in toxicity to mammals, it exhibits moderate toxicity to non-target organisms such as birds and aquatic life. The compound's environmental persistence and potential impact on ecosystems necessitate careful management in agricultural settings .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling rice blast. For instance, studies conducted in various rice-growing regions have reported significant reductions in disease severity when this compound was applied compared to untreated controls. The following table summarizes key findings from these studies:

| Study Location | Application Rate (g/ha) | Disease Severity Reduction (%) | Reference |

|---|---|---|---|

| Asia | 100 | 70 | |

| South America | 150 | 65 | |

| Africa | 200 | 80 |

Laboratory Studies

Laboratory studies have further elucidated the mechanism behind this compound's biological activity. For example:

Properties

IUPAC Name |

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.